

Tetrahydroamentoflavone: A Comprehensive Technical Guide for Research Applications

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Compound of Interest

Compound Name: *Tetrahydroamentoflavone*

Cat. No.: *B12406782*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Tetrahydroamentoflavone**, a naturally occurring biflavonoid with significant potential in research and drug development. This document outlines its key chemical and physical characteristics, detailed experimental protocols for its isolation and analysis, and an exploration of its interactions with critical signaling pathways.

Physicochemical Properties

Tetrahydroamentoflavone, a hydrogenated derivative of amentoflavone, is found in various plant species, notably within the *Selaginella* genus.^[1] Its biflavonoid structure contributes to a range of pharmacological activities. A summary of its key physicochemical properties is presented below. It is important to note that while some data for **Tetrahydroamentoflavone** is available, certain values are estimated from its parent compound, amentoflavone, due to limited direct experimental data for the hydrogenated form.^[1]

Property	Value	Source/Comment
Chemical Formula	C ₃₀ H ₂₂ O ₁₀	Calculated based on the hydrogenation of amentoflavone.[1]
Molecular Weight	542.49 g/mol	Calculated based on the chemical formula.[1][2]
IUPAC Name	8-[5-(5,7-dihydroxy-4-oxo-chroman-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one	[1]
CAS Number	48236-96-0	[1][2]
Melting Point	>250 °C (decomposes)	Estimated based on the high melting point of amentoflavone (>300 °C). Specific experimental data is not readily available.[1]
Boiling Point	Not available	High molecular weight and complex structure suggest decomposition before boiling under standard pressure.[1]
Solubility	Soluble in DMSO and ethanol; sparingly soluble in water.[1]	General solubility profile for flavonoids.[1] Like many flavonoids, it is a lipophilic molecule with poor water solubility.[3]
pKa	Not experimentally determined	Estimated to have multiple pKa values due to several hydroxyl groups. The acidity of phenolic hydroxyls in flavonoids typically ranges from 6 to 11. [1]

LogP	5.03	Predicted value.[4]
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Spectroscopic Data

Technique	Data	Reference
UV λ_{max} (MeOH)	289 nm, 203 nm	[5]
IR ν_{max} (KBr) cm^{-1}	3306, 1625, 1494, 1447, 1352, 1250, 1170, 1085, 825	[5]
ESI-MS [M+H] ⁺	m/z 543	[5]
ESI-MS [M-H] ⁻	m/z 541	[5]

Experimental Protocols

Isolation and Purification of Tetrahydroamentoflavone from Selaginella species

This protocol provides a general method for the extraction and purification of biflavonoids from Selaginella and can be adapted for the isolation of **Tetrahydroamentoflavone**.[\[1\]](#)

1. Preparation of Plant Material:

- Air-dry the whole plant of a Selaginella species known to contain **Tetrahydroamentoflavone**.
- Grind the dried plant material into a coarse powder.[\[1\]](#)

2. Extraction:

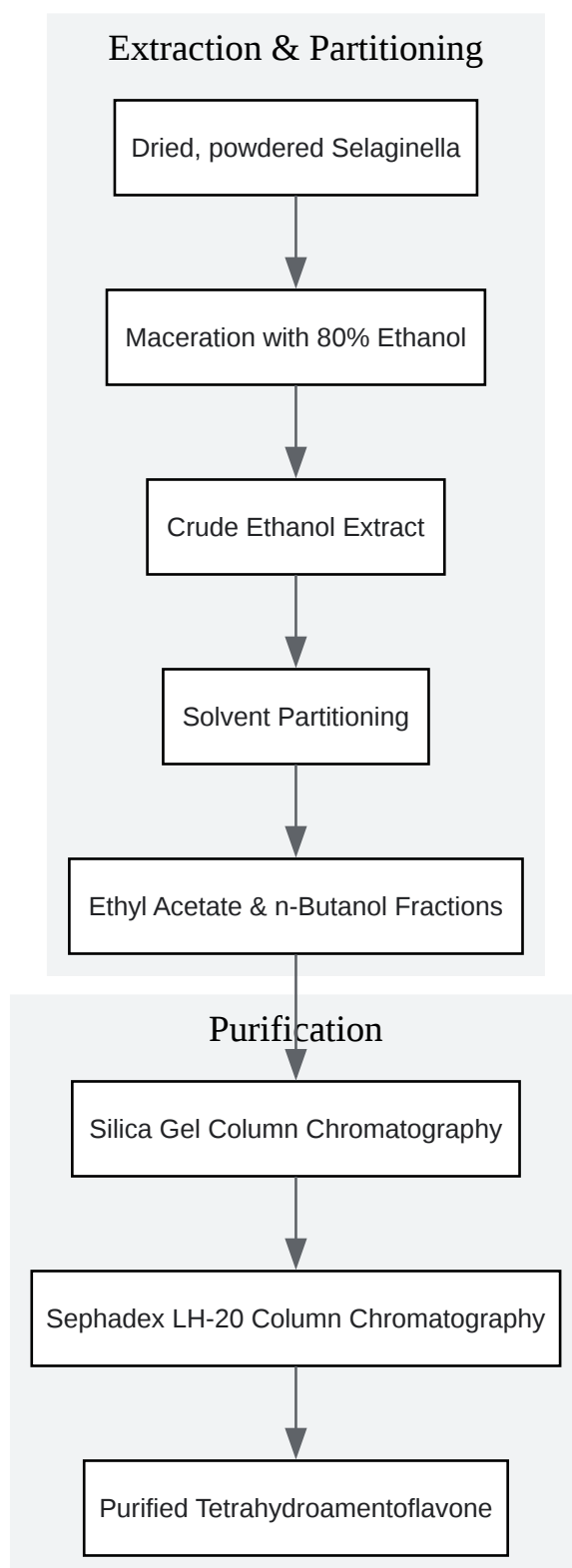
- Macerate the powdered plant material with 80% ethanol at room temperature for 72 hours.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.[\[1\]](#)

3. Solvent Partitioning:

- Suspend the crude extract in water.
- Partition successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.
- **Tetrahydroamentoflavone** is expected to be enriched in the ethyl acetate and n-butanol fractions.[\[1\]](#)

4. Chromatographic Purification:

- Subject the enriched fraction to column chromatography on silica gel.
- Elute the column with a gradient of chloroform and methanol (e.g., starting from 100:0 to 80:20).
- Monitor the fractions using Thin Layer Chromatography (TLC).
- Combine fractions containing the compound of interest.[\[1\]](#)
- Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent to yield purified **Tetrahydroamentoflavone**.[\[1\]](#)



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Extraction and Purification Workflow

Quantitative Analysis by LC-MS/MS

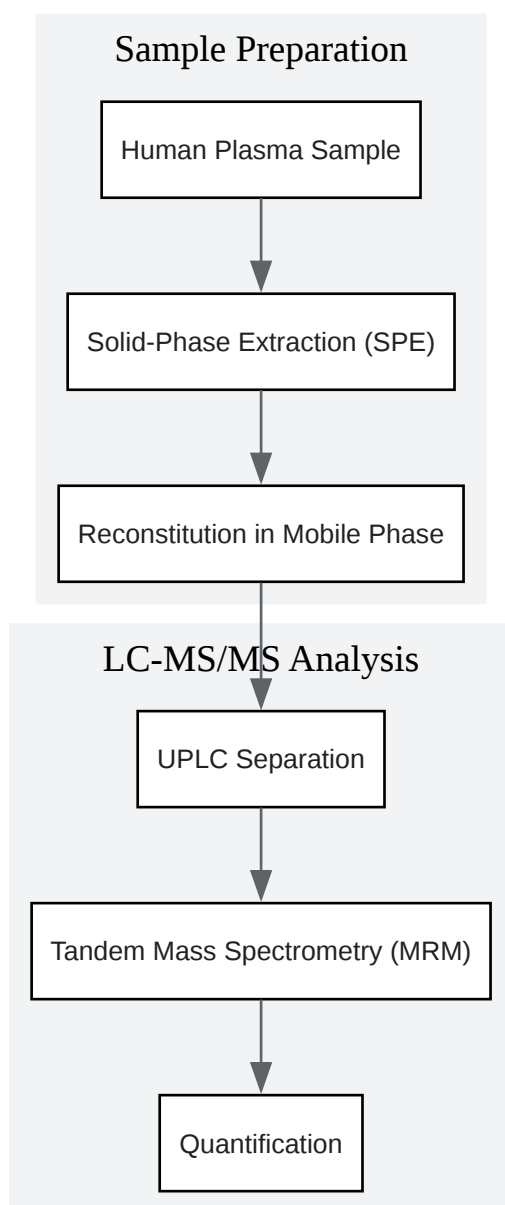
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Tetrahydroamentoflavone** in human plasma.^[6]

1. Sample Preparation (Solid-Phase Extraction):

- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
- To 200 µL of human plasma, add 20 µL of an internal standard solution.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge to remove interferences.
- Elute **Tetrahydroamentoflavone** and the internal standard.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. UPLC-MS/MS Parameters:

- Column: A suitable C18 column.
- Mobile Phase: A gradient of methanol and water containing formic acid.^{[7][8]}
- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.^{[7][8]}
- Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both **Tetrahydroamentoflavone** and the internal standard.



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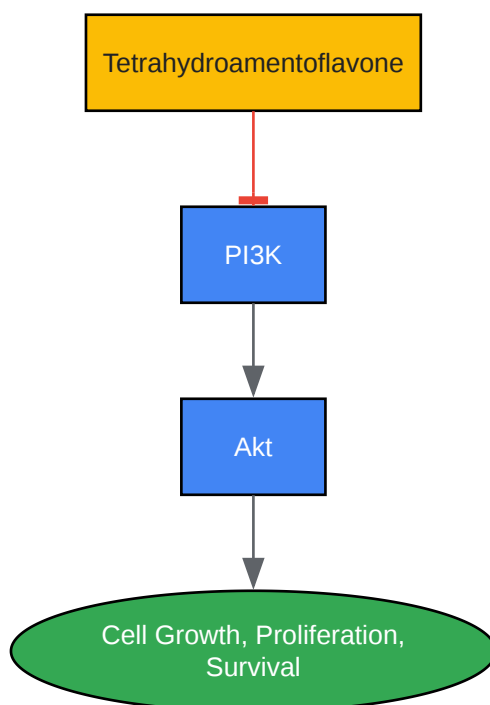
LC-MS/MS Analytical Workflow

Signaling Pathway Modulation

Flavonoids, including **Tetrahydroamentoflavone** and its parent compound amentoflavone, are recognized for their ability to modulate key intracellular signaling pathways, which is fundamental to their biological activities.[1]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is frequently implicated in cancer.[1] Some flavonoids inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1]

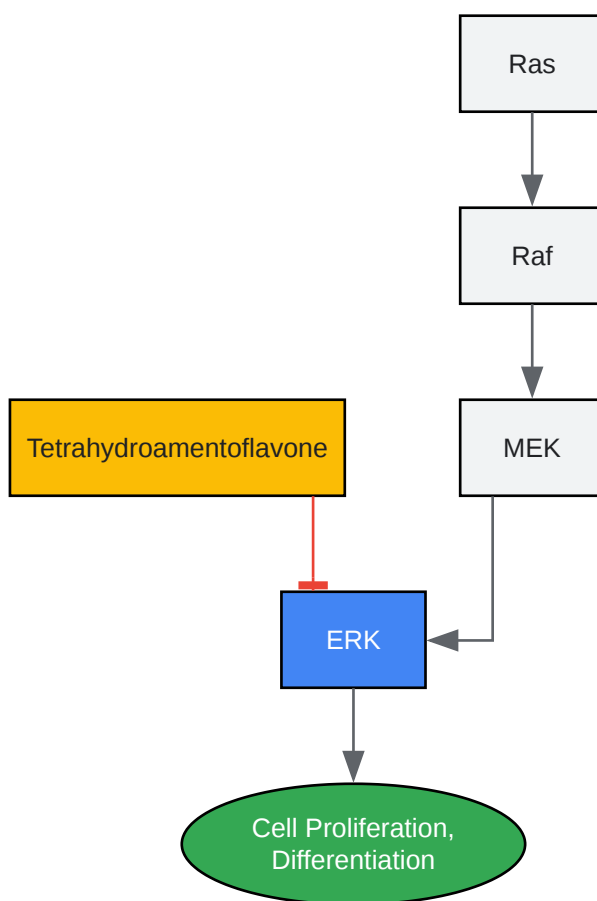


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Modulation of the PI3K/Akt Pathway

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway governs a wide array of cellular processes, including proliferation and differentiation. Amentoflavone has been shown to suppress ERK phosphorylation, which can inhibit tumor progression.[1] By potentially inhibiting the phosphorylation and activation of ERK, **Tetrahydroamentoflavone** may interfere with downstream signaling that promotes cancer cell growth.[1]

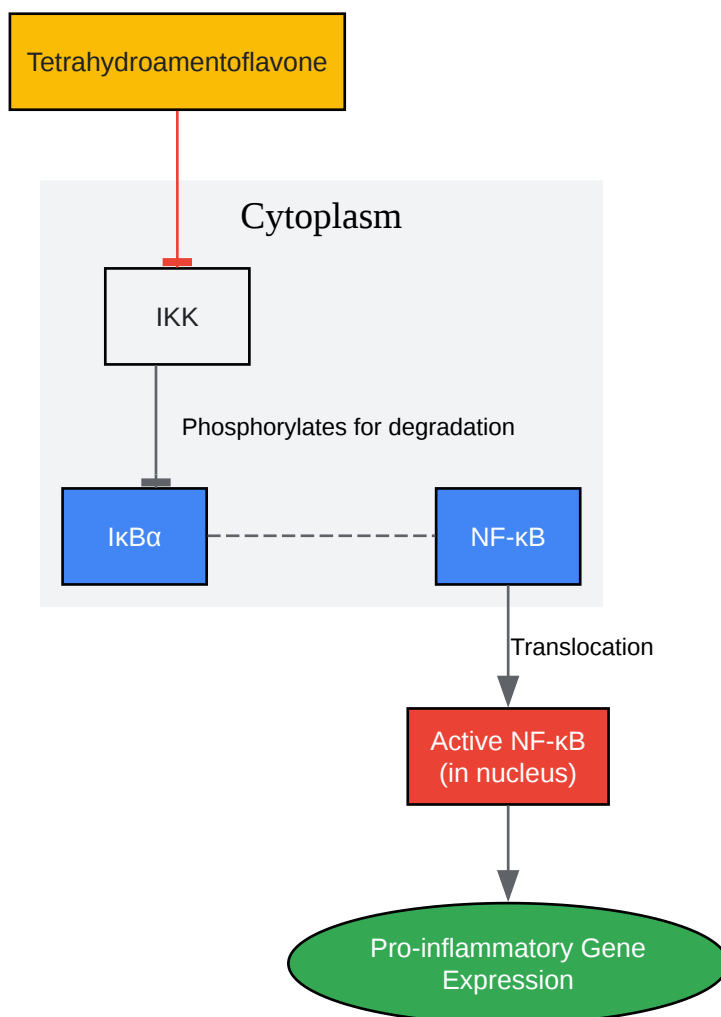


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Inhibition of the MAPK/ERK Pathway

NF- κ B Signaling Pathway

The NF- κ B pathway is a pivotal regulator of inflammation, immunity, and cell survival.[1] Amentoflavone is known to inhibit the activation of NF- κ B by preventing the degradation of its inhibitor, I κ B α . [1][6] This action prevents the translocation of NF- κ B to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1]



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Inhibition of the NF-κB Pathway

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